3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile
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Overview
Description
3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile is an organic compound that features a bromine atom, a nitrile group, and a methyl(phenyl)amino group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-[methyl(phenyl)amino]prop-2-enenitrile with bromine under controlled conditions to achieve the desired brominated product .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with careful control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-[methyl(phenyl)amino]prop-2-enenitrile, while oxidation can produce corresponding oxides .
Scientific Research Applications
3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Properties
CAS No. |
93699-27-5 |
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Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-2-(N-methylanilino)prop-2-enenitrile |
InChI |
InChI=1S/C10H9BrN2/c1-13(10(7-11)8-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
GUCHDPIQJYFNNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=CBr)C#N |
Origin of Product |
United States |
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